molecular formula C6H8N4O B14188386 5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one CAS No. 926290-87-1

5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one

Cat. No.: B14188386
CAS No.: 926290-87-1
M. Wt: 152.15 g/mol
InChI Key: XSOKNGYCJADXCA-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one: is a heterocyclic compound that features a tetrazole ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable azepine derivative with a tetrazole precursor. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups on the azepine or tetrazole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry:

In chemistry, 5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine:

In biology and medicine, this compound has been studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.

Industry:

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

    5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepine: Another heterocyclic compound with a similar structure but different ring fusion.

    5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: A compound with a triazole ring fused to a pyrazine ring.

Uniqueness:

5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one is unique due to its specific ring fusion and the presence of both tetrazole and azepine rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

926290-87-1

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

5,6,7,8-tetrahydrotetrazolo[1,5-a]azepin-9-one

InChI

InChI=1S/C6H8N4O/c11-5-3-1-2-4-10-6(5)7-8-9-10/h1-4H2

InChI Key

XSOKNGYCJADXCA-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NN=N2)C(=O)C1

Origin of Product

United States

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